2-Pentyne, 1,5-bis(2-propynyloxy)-

Catalog No.
S14878974
CAS No.
117911-56-5
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentyne, 1,5-bis(2-propynyloxy)-

CAS Number

117911-56-5

Product Name

2-Pentyne, 1,5-bis(2-propynyloxy)-

IUPAC Name

1,5-bis(prop-2-ynoxy)pent-2-yne

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-3-8-12-10-6-5-7-11-13-9-4-2/h1-2H,6,8-11H2

InChI Key

GIHDXJMEORYRCF-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCC#CCOCC#C

2-Pentyne, 1,5-bis(2-propynyloxy)- is an organic compound with the molecular formula C11H12O2\text{C}_{11}\text{H}_{12}\text{O}_{2} and a molecular weight of approximately 176.21 g/mol. This compound features a linear carbon chain with a triple bond between the second and third carbon atoms, characteristic of alkynes. The presence of two propynyloxy groups at the first and fifth positions of the pentyne chain distinguishes this compound from simpler alkynes like 2-pentyne itself, which has the formula C5H8\text{C}_{5}\text{H}_{8} .

Typical of alkynes, including:

  • Hydration: The hydration of 2-pentyne typically yields a mixture of ketones (3-pentanone and 2-pentanone) depending on the regioselectivity during the addition of water across the triple bond. This reaction can be catalyzed by acids or bases and often leads to keto-enol tautomerization .
  • Alkylation: The presence of the propynyloxy groups allows for further functionalization through alkylation reactions, where these groups can participate in nucleophilic substitutions.
  • Cycloaddition Reactions: 2-Pentyne can engage in cycloaddition reactions, such as the Huisgen reaction, where it reacts with azides to form triazole derivatives .

While specific biological activity data for 2-pentyne, 1,5-bis(2-propynyloxy)- is limited, compounds containing alkyne functionalities often exhibit interesting biological properties. Alkynes are known to interact with various biological targets and can serve as scaffolds for drug development due to their ability to form stable bonds with proteins and enzymes. Additionally, derivatives of propynyl compounds have been studied for their potential in medicinal chemistry .

The synthesis of 2-pentyne can be achieved through several methods:

  • Rearrangement of 1-Pentyne: By treating 1-pentyne with ethanolic potassium hydroxide or sodium amide in ammonia, a rearrangement occurs that yields 2-pentyne .
  • Alkyne Coupling Reactions: The introduction of propynyloxy groups can be accomplished through coupling reactions involving propyne derivatives and appropriate electrophiles.
  • Click Chemistry: Utilizing click chemistry methodologies allows for efficient synthesis of compounds like 2-pentyne, 1,5-bis(2-propynyloxy)- by linking alkyne and azide functionalities under mild conditions .

The applications of 2-pentyne, 1,5-bis(2-propynyloxy)- include:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Material Science: Alkynes are often used in polymer chemistry to create materials with unique properties.
  • Pharmaceutical Development: Due to its reactivity and ability to form stable complexes with biological molecules, it may be explored in drug design .

Interaction studies involving compounds like 2-pentyne typically focus on their reactivity with biological macromolecules. For instance, studies on similar alkyne compounds have shown that they can inhibit specific enzyme activities or interact with cellular pathways. The unique structure of 2-pentyne, 1,5-bis(2-propynyloxy)- may influence its interaction profile compared to simpler alkynes.

Similar compounds to 2-pentyne include:

  • 1-Pentyne: A terminal alkyne that differs by having the triple bond at the end of the carbon chain.
  • 3-Pentyne: Another isomer with the triple bond located between the third and fourth carbons.
  • Propynyl Compounds: Such as propynyl alcohols or ethers that contain similar functional groups.
Compound NameStructureKey Features
1-PentyneCH₃C≡CCH₂CH₃Terminal alkyne
3-PentyneCH₃CH₂C≡CCH₃Internal alkyne
Propynyl AlcoholCH≡C-OHContains hydroxyl group
Propynyl EthersCH≡C-O-RAlkoxy substituent

The uniqueness of 2-pentyne, 1,5-bis(2-propynyloxy)- lies in its dual propynyloxy substituents which enhance its reactivity and potential applications in organic synthesis compared to its simpler analogs.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

176.083729621 g/mol

Monoisotopic Mass

176.083729621 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-11

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